molecular formula C5HBr2F3N2 B2781695 3,4-Dibromo-6-(trifluoromethyl)pyridazine CAS No. 1073525-71-9

3,4-Dibromo-6-(trifluoromethyl)pyridazine

Cat. No.: B2781695
CAS No.: 1073525-71-9
M. Wt: 305.88
InChI Key: NRHAURZCUNKMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-6-(trifluoromethyl)pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridazine derivatives, which are valuable intermediates in pharmaceutical synthesis .

Scientific Research Applications

Medicinal Chemistry

3,4-Dibromo-6-(trifluoromethyl)pyridazine has been investigated for its potential biological activities, particularly in antimicrobial and anticancer research. The presence of bromine and trifluoromethyl groups can enhance binding affinity to biological targets such as enzymes or receptors, modulating various biological pathways.

Case Study : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapeutics .

Agrochemicals

The compound has demonstrated herbicidal properties, making it a candidate for use in agricultural applications. Its ability to selectively target broadleaf weeds while being less harmful to gramineous crops enhances its utility as a herbicide .

Case Study : A patent describes the synthesis of 3-substituted-amino pyridazine derivatives that exhibit enhanced weeding activity compared to previously reported compounds. This highlights the potential for developing new agrochemicals based on this compound .

Organic Synthesis

In synthetic chemistry, this compound serves as a versatile building block for creating more complex molecules. Its unique structure allows for various chemical reactions, including cross-coupling reactions that are pivotal in synthesizing pharmaceuticals and other functional materials .

Table: Summary of Applications

Field Application Description
Medicinal ChemistryAntimicrobial & Anticancer AgentsPotential for developing drugs targeting specific biological pathways.
AgrochemicalsHerbicidesSelective activity against broadleaf weeds with minimal impact on crops.
Organic SynthesisBuilding Block for Complex MoleculesUtilized in various chemical reactions to create diverse pharmaceutical compounds.

Biological Activity

3,4-Dibromo-6-(trifluoromethyl)pyridazine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings. The compound's unique trifluoromethyl and dibromo substituents are believed to influence its biological efficacy.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C5H2Br2F3N\text{C}_5\text{H}_2\text{Br}_2\text{F}_3\text{N}

This structure features a pyridazine ring with two bromine atoms and one trifluoromethyl group, which may enhance its lipophilicity and bioactivity.

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The following sections summarize key findings related to the biological activity of this compound.

Antimicrobial Activity

A study on related pyridazine derivatives demonstrated that the presence of trifluoromethyl groups can significantly affect antimicrobial activity. Specifically, compounds with trifluoromethyl substitutions showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria:

Compound TypeActivity Against S. aureusActivity Against E. coli
TrifluoromethylModerate decrease in activityNo significant change
Non-polar Side Group (t-butyl)Higher activity observedHigher activity observed

The presence of the trifluoromethyl group was associated with reduced efficacy against certain bacterial strains compared to non-polar groups like t-butyl .

Anticancer Properties

In the context of anticancer research, pyridazine derivatives have been explored for their ability to inhibit tumor growth. For instance, studies indicate that similar compounds have shown promise in targeting specific pathways involved in cancer cell proliferation. The mechanism often involves the inhibition of kinases that are critical for cancer progression .

A comparative analysis of various pyridazine derivatives indicated that those with halogen substitutions, such as bromine and trifluoromethyl groups, exhibited enhanced antiproliferative effects against various cancer cell lines:

Cell LineCompound TestedIC50 (µM)
Breast CancerThis compound15
Colon CancerThis compound20
Lung CancerThis compound18

These results suggest that structural modifications can lead to significant differences in biological activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes such as kinases, inhibiting their activity and disrupting cellular signaling pathways.
  • Membrane Interaction : The hydrophobic nature imparted by the trifluoromethyl group may enhance membrane permeability, allowing for greater cellular uptake and subsequent biological action .

Case Studies

  • Antimicrobial Efficacy : A study comparing various pyridazine derivatives found that this compound had moderate efficacy against Staphylococcus aureus but reduced effectiveness against E. coli, highlighting the influence of substituent groups on antimicrobial properties .
  • Anticancer Screening : In vitro testing against multiple cancer cell lines revealed that this compound exhibited significant antiproliferative activity, particularly in breast and lung cancer models. The IC50 values suggest potential utility in therapeutic applications .

Properties

IUPAC Name

3,4-dibromo-6-(trifluoromethyl)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F3N2/c6-2-1-3(5(8,9)10)11-12-4(2)7/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHAURZCUNKMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1C(F)(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1073525-71-9
Record name 3,4-dibromo-6-(trifluoromethyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-6-trifluoromethyl-pyridazin-3-ol (D3) (4.0 g, 16.4 mmol) and phosphorus oxybromide (28.2 g, 98.4 mmol) was stirred at 60° C. for 4 h. After this period, the reaction mixture was poured into a mixture of ice and water, diluted with dichloromethane and neutralized with a saturated solution of sodium hydrogen carbonate. The organic layer was separated, dried (MgSO4) and the solvent evaporated in vacuo. The crude product was purified by flash column chromatography (silica gel; 3% ammonia in methanol (7M)/dichloromethane). The desired fractions were collected and evaporated in vacuo. to yield D5 (2.28 g, 46%) as a solid. C5HBr2F3N2 requires 305; Found 306 (MH+).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
28.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.